Deuterium-Enhanced Metabolic Stability
Tyk2-IN-18-d5 contains five deuterium atoms, a structural modification designed to enhance metabolic stability compared to its non-deuterated parent Tyk2-IN-18. While direct comparative microsomal stability data for Tyk2-IN-18-d5 is not publicly disclosed, the underlying principle is well-established for this chemotype: patent US 2022/0259184 A1 explicitly states that for a series of closely related TYK2 JH2 inhibitors, 'Compounds 1-5 and 7 have several deuterium substitutions on methyl to improve pharmacokinetic (PK) properties' [1]. This class-level inference is further supported by the success of deucravacitinib, a deuterated TYK2 inhibitor approved by the FDA, where deuteration was a key strategy to obviate a metabolic liability identified during lead optimization [2].
| Evidence Dimension | Metabolic Stability (PK Property) |
|---|---|
| Target Compound Data | Contains 5 deuterium atoms (d5) |
| Comparator Or Baseline | Tyk2-IN-18 (non-deuterated parent) |
| Quantified Difference | Not publicly available for this specific pair; class-level improvement expected based on patent data. |
| Conditions | Inferred from in vivo PK studies in patent US 2022/0259184 A1 |
Why This Matters
Procurement of the deuterated compound is essential for studies requiring accurate PK/ADME data or for use as an internal standard, as the non-deuterated analog will exhibit different clearance and metabolic profiles.
- [1] Chen, X., Pang, Y. Heterocyclic compounds for inhibiting TYK2 activities. U.S. Patent Application Publication No. US 2022/0259184 A1, August 18, 2022. View Source
- [2] Wrobleski, S. T., et al. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. J. Med. Chem. 2019, 62, 20, 8973–8995. View Source
